N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15760419
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5 |
|---|---|
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H15N5/c1-3-15-9(4-6-12-15)8-11-10-5-7-14(2)13-10/h4-7H,3,8H2,1-2H3,(H,11,13) |
| Standard InChI Key | VWVXAKPCSQQKOF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNC2=NN(C=C2)C |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine features two pyrazole rings linked via a methylene bridge. The first pyrazole ring contains an ethyl group at the 1-position, while the second ring bears a methyl group at the 1-position and an amine group at the 3-position. This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=NN(C=C2C)C |
| Topological Polar Surface Area | 56.4 Ų |
The compound’s solubility profile is influenced by its polar amine group and nonpolar alkyl substituents, rendering it moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Alkylation: Introduction of the ethyl group at the 1-position of the first pyrazole ring using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
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Methylene Bridge Formation: Coupling the ethyl-substituted pyrazole with a second pyrazole precursor via nucleophilic substitution or reductive amination.
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Final Amination: Functionalization of the second pyrazole ring with a methyl group and amine moiety through sequential alkylation and amination reactions.
Key Reaction Conditions:
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Temperature: 80–120°C for cyclocondensation; 25–60°C for alkylation.
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Catalysts: Palladium catalysts for coupling reactions; tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
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Solvents: Ethanol, acetonitrile, or toluene, depending on reaction compatibility.
Chemical Reactivity and Functionalization
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine undergoes characteristic pyrazole reactions, including:
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Electrophilic Substitution: Nitration and sulfonation at the pyrazole ring’s 4-position, favored by the electron-donating methyl group.
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Oxidation: Formation of N-oxide derivatives under strong oxidizing conditions (e.g., meta-chloroperbenzoic acid).
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Coordination Chemistry: Binding to transition metals (e.g., Cu(II), Fe(III)) via the amine and pyrazole nitrogen atoms, forming stable complexes with potential catalytic applications.
Table 1: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nitration | HNO, HSO, 0°C | 4-Nitro-pyrazolyl derivative |
| N-Oxidation | MCPBA, CHCl, rt | Pyrazole N-oxide |
| Metal Complexation | CuCl, EtOH, reflux | [Cu(CHN)Cl] |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Structural analogs of this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with IC values in the low micromolar range. The ethyl and methyl groups likely enhance hydrophobic interactions with enzyme active sites, while the amine moiety participates in hydrogen bonding.
Cytotoxicity Profiles
Preliminary studies on related bis-pyrazoles indicate moderate cytotoxicity against human cancer cell lines (e.g., IC = 25 µM in MCF-7 breast cancer cells), suggesting a potential role in oncology drug discovery.
Industrial and Research Applications
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Pharmaceutical Development: As a scaffold for COX-2 inhibitors in anti-inflammatory drug design.
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Agrochemicals: Herbicidal and fungicidal activity observed in structurally related compounds.
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Coordination Chemistry: Ligand for transition metal catalysts in asymmetric synthesis.
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Materials Science: Component in organic semiconductors due to extended π-conjugation.
Table 2: Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Biological Activity |
|---|---|---|
| N-[(1-Isopropyl-pyrazolyl)methyl]-4-methyl-pyrazol-3-amine | CHN | COX-2 inhibition (IC = 2.1 µM) |
| 1-Ethyl-3-methyl-pyrazole | CHN | Antimicrobial (MIC = 32 µg/mL) |
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